molecular formula C13H12F2N2O2S B6147179 2,3-Difluoro-6-(2-morpholinothiazol-4-yl)phenol CAS No. 1621375-40-3

2,3-Difluoro-6-(2-morpholinothiazol-4-yl)phenol

Cat. No.: B6147179
CAS No.: 1621375-40-3
M. Wt: 298.3
InChI Key:
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Description

2,3-Difluoro-6-(2-morpholinothiazol-4-yl)phenol is a chemical compound with the molecular formula C13H12F2N2O2S. It is characterized by the presence of fluorine atoms and a morpholinothiazolyl group attached to a phenol ring. This compound is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-6-(2-morpholinothiazol-4-yl)phenol typically involves the reaction of 2,3-difluorophenol with 2-morpholinothiazole under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetonitrile (ACN). The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-6-(2-morpholinothiazol-4-yl)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The phenol group can undergo oxidation to form quinones, while reduction reactions can modify the thiazole ring.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted phenols, while oxidation can produce quinones.

Scientific Research Applications

2,3-Difluoro-6-(2-morpholinothiazol-4-yl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-(2-morpholinothiazol-4-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the morpholinothiazolyl group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    2,3-Difluorophenol: Lacks the morpholinothiazolyl group, making it less complex.

    6-(2-Morpholinothiazol-4-yl)phenol: Does not have the fluorine atoms, which can affect its reactivity and properties.

Uniqueness: 2,3-Difluoro-6-(2-morpholinothiazol-4-yl)phenol is unique due to the combination of fluorine atoms and the morpholinothiazolyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2,3-difluoro-6-(2-morpholin-4-yl-1,3-thiazol-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O2S/c14-9-2-1-8(12(18)11(9)15)10-7-20-13(16-10)17-3-5-19-6-4-17/h1-2,7,18H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJISRJFQIZJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CS2)C3=C(C(=C(C=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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